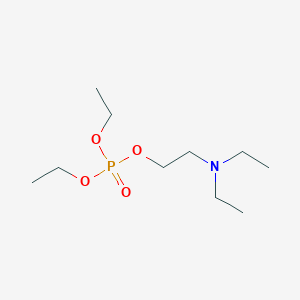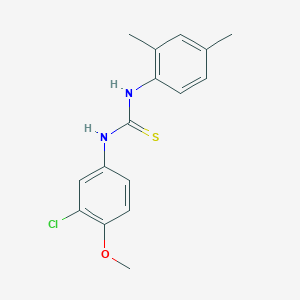![molecular formula C32H46O7 B14139604 (1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 160081-46-9](/img/structure/B14139604.png)
(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21R,24S)-6’-ethyl-21,24-dihydroxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule known for its intricate structure and significant biological activity. It is a member of the milbemycin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically starts with the construction of the core lactone structure, followed by the addition of side chains and functional groups through a series of chemical reactions such as esterification, reduction, and oxidation .
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using specific strains of bacteria, such as Streptomyces avermitilis. These bacteria naturally produce the compound, which is then extracted and purified for use. The fermentation process is optimized to maximize yield and purity, involving controlled conditions of temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly as an anthelmintic and insecticidal agent.
Industry: Utilized in the development of pesticides and pharmaceuticals
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as ion channels and receptors in the nervous system of parasites and insects. This binding disrupts normal cellular functions, leading to paralysis and death of the target organisms. The pathways involved include the modulation of neurotransmitter release and ion transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Avermectin B1: Another member of the avermectin family with similar anthelmintic and insecticidal properties.
Ivermectin: A derivative of avermectin B1, widely used in veterinary and human medicine for treating parasitic infections.
Uniqueness
This compound is unique due to its specific structural features, such as the spirocyclic oxane ring and multiple hydroxyl groups, which contribute to its potent biological activity. Its distinct chemical structure allows for targeted interactions with molecular receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
160081-46-9 |
|---|---|
Molecular Formula |
C32H46O7 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26+,27+,28+,29+,31+,32+/m0/s1 |
InChI Key |
VOZIAWLUULBIPN-AMKGZDKTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
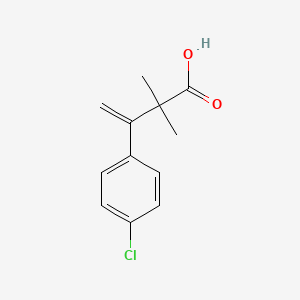
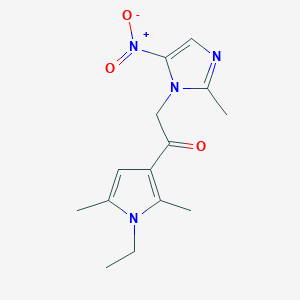
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
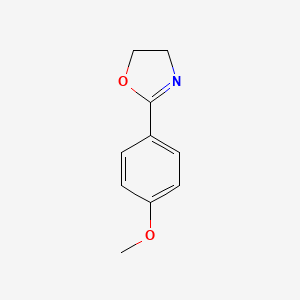

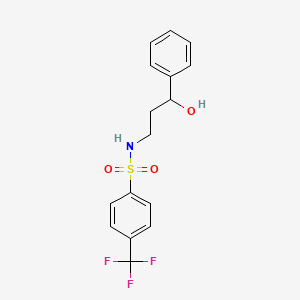
![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
